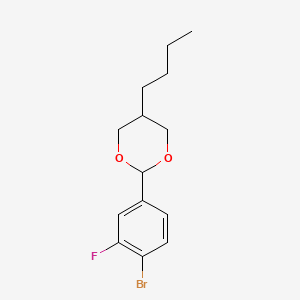

2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane” is a complex organic molecule. It contains a bromine and a fluorine atom on the phenyl ring, a butyl group, and a 1,3-dioxane ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one” and “2-(4-bromo-3-fluorophenyl)ethan-1-ol” have been synthesized . The synthesis of these compounds often involves halogenation, Grignard reactions, and other organic synthesis techniques .Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring substituted with bromine and fluorine atoms, a butyl group, and a 1,3-dioxane ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, “Ethyl 2-(4-bromo-3-fluorophenyl)propanoate” has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±25.0 °C at 760 mmHg, and a molar refractivity of 59.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Nanoparticle Formation and Fluorescence : A study by Fischer, Baier, and Mecking (2013) demonstrated the use of bromo-fluorophenyl-based compounds in the creation of nanoparticles with bright fluorescence emission. These nanoparticles can be used for various applications, including bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Synthesis of Telechelic Oligomers : Dix, Ebdon, and Hodge (1993) reported on the synthesis of telechelic oligomers with fluorophenyl ketone end groups. These oligomers are significant in polymer chemistry for creating materials with specific end-group functionality (Dix, Ebdon, & Hodge, 1993).

Formation of 1,2-Dioxanes : Nishino, Tategami, Yamada, Korp, and Kurosawa (1991) explored the reactions leading to the formation of 1,2-dioxanes. This research is relevant in organic chemistry, particularly in the synthesis of cyclic compounds and understanding their mechanisms (Nishino et al., 1991).

Structural Studies of 1,3-Dioxanes : Khazhiev et al. (2018) conducted structural and conformational analysis of a compound similar to 2-(4-Bromo-3-fluorophenyl)-5-butyl-1,3-dioxane. Such studies are crucial in understanding the physical and chemical properties of these compounds (Khazhiev et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-5-butyl-1,3-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrFO2/c1-2-3-4-10-8-17-14(18-9-10)11-5-6-12(15)13(16)7-11/h5-7,10,14H,2-4,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFFOMFEDRJOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(OC1)C2=CC(=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)

![4-Hydroxy-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B566966.png)

![Benzyl 2,4-dioxo-3,4,5,6,8,9-hexahydro-1H-pyrimido[4,5-d]azepine-7(2H)-carboxylate](/img/structure/B566972.png)

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)